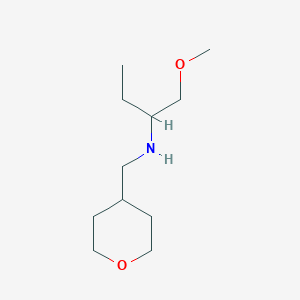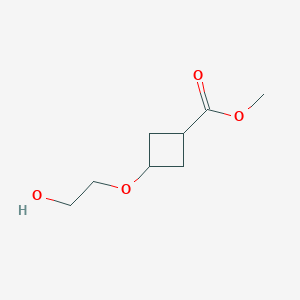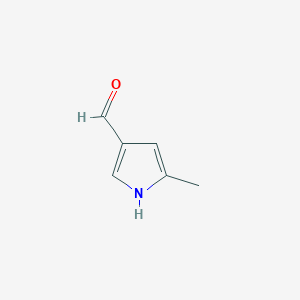
5-methyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-pyrrole-3-carbaldehyde: is an organic compound with the molecular formula C6H7NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by a methyl group at the 5-position and an aldehyde group at the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyrrole with formaldehyde and a methylating agent under acidic conditions. The reaction typically proceeds via electrophilic substitution, where the aldehyde group is introduced at the 3-position and the methyl group at the 5-position of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 5-Methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Methyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Methyl-1H-pyrrole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the aromatic pyrrole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
5-Phenyl-1H-pyrrole-3-carbaldehyde: This compound has a phenyl group at the 5-position instead of a methyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-carbaldehyde: This compound has an indole ring structure and is used as a precursor in the synthesis of biologically active molecules.
5-Methyl-1H-pyrazole-3-carbaldehyde: This compound has a pyrazole ring instead of a pyrrole ring and is used as an intermediate in organic synthesis.
Uniqueness: 5-Methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring. The presence of both a methyl group and an aldehyde group provides distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
5-methyl-1H-pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(4-8)3-7-5/h2-4,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCTPBQMVAPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13018769.png)
![tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13018772.png)
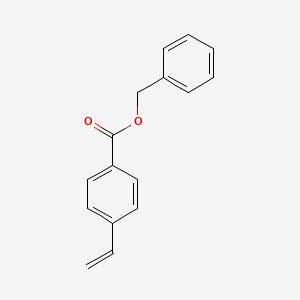
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13018791.png)
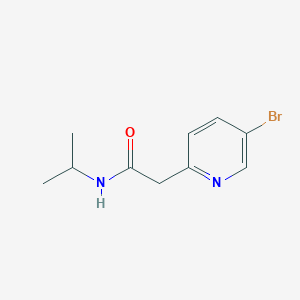
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B13018799.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B13018803.png)
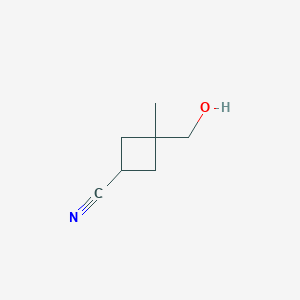
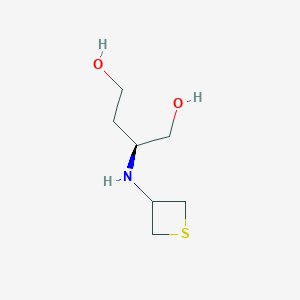
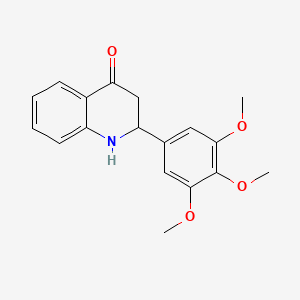
![(7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13018823.png)
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13018829.png)
